

aspterric acid inhibition dihydroxyacid dehydratase potency

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Compound Focus: (R)-2,3-Dihydroxy-isovalerate

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Comparison of DHAD Inhibitors

Compound Name	Type	Target Organism	Potency (Kd/Ki/IC ₅₀)	Herbicidal Activity	Key Characteristics
Aspterric Acid	Natural Product	<i>Arabidopsis thaliana</i> (Plant)	Sub-micromolar range (Kd not specified) [1]	Active at 250 μ M [1]	Binds competitively; inspiration for rational design [1].
I-6e	Synthetic Derivative	<i>Arabidopsis thaliana</i> (Plant)	Kd = 1 μM [1]	100% efficacy on some weeds at 150 g ai/ha [1]	Stronger affinity than natural substrate; broad-spectrum [1].
I-6	Synthetic Derivative	<i>Arabidopsis thaliana</i> (Plant)	Kd = 2.79 μM [1]	Inhibits seed germination at 50 μ g/mL [1]	Validated scaffold for DHAD inhibitor design [1].
Natural Substrate	Substrate	<i>Arabidopsis thaliana</i> (Plant)	Kd = 5.39 μM [1]	N/A	2,3-dihydroxy-3-methylbutanoic acid; reference point [1].

Compound Name	Type	Target Organism	Potency (Kd/Ki/IC ₅₀)	Herbicidal Activity	Key Characteristics
Tartronic Acid (TA)	Synthetic Molecule	<i>Synechocystis</i> sp. (Cyanobacteria)	Information missing [1]	Inhibits microbial growth [1]	Targets DHAD in microbes [1].

Experimental Data and Protocols

The data in the table above is derived from several key experimental approaches. Here are the methodologies for the core assays cited.

Binding Affinity Measurement (Microscale Thermophoresis - MST)

- **Objective:** To determine the dissociation constant (Kd), which quantifies the binding affinity between DHAD and the inhibitor.
- **Protocol Summary:** The DHAD protein is labeled with a fluorescent dye. A constant concentration of the labeled protein is mixed with a series of dilutions of the inhibitor, creating a concentration gradient. Each sample is loaded into a capillary, and the movement of the protein-inhibitor complex in a temperature gradient (thermophoresis) is measured by fluorescence. The change in thermophoretic behavior is plotted against the inhibitor concentration to calculate the Kd value [1].
- **Key Data Output:** The Kd value of **1 μM** for compound **I-6e** was determined this way, showing it binds more tightly to AtDHAD than the natural substrate (Kd = 5.39 μM) [1].

In Vitro Enzyme Activity Assay

- **Objective:** To confirm that binding of the inhibitor actually disrupts DHAD's catalytic function.
- **Protocol Summary:** The catalytic activity of DHAD is measured by monitoring the consumption of its natural substrate (e.g., 2,3-dihydroxy-3-methylbutanoate) or the formation of its product (e.g., 2-keto-3-methylvalerate). The reaction is carried out with the purified DHAD enzyme in the presence and absence of the inhibitor. The rate of the reaction is measured, often spectrophotometrically [2] [1].
- **Key Data Output:** Aspterric acid was identified as a DHAD inhibitor through such activity-based assays [1]. For recombinant AflIv3A (the DHAD from *Aspergillus fumigatus*), DHAD activity was confirmed in vitro, establishing a foundation for inhibition studies [2].

Co-crystallization and X-ray Diffraction

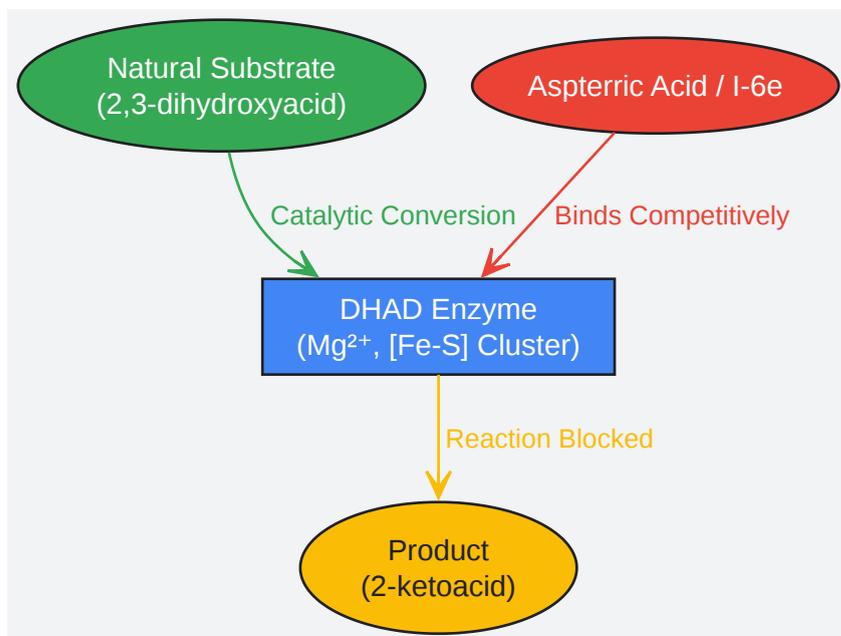
- **Objective:** To visualize the atomic-level interactions between the inhibitor and the DHAD enzyme, providing a structural basis for inhibition.
- **Protocol Summary:** The DHAD protein is purified and mixed with the inhibitor to form a stable complex. This complex is crystallized, and the crystal is exposed to an X-ray beam. The resulting diffraction pattern is used to solve the three-dimensional structure of the protein-inhibitor complex [3] [1].
- **Key Data Output:** The crystal structure of the **AtDHAD-I-6e complex** was solved at **2.19 Å resolution**, revealing how the α -hydroxycarboxylic acid moiety coordinates with the Mg^{2+} ion and iron-sulfur cluster in the active site [1]. Similarly, the structure of a DHAD homolog from *Aspergillus terreus* has been deposited (PDB ID: 9IX7) [3].

Herbicidal Efficacy and Crop Safety Tests

- **Objective:** To evaluate the potency and selectivity of the inhibitor in a biological context.
- **Protocol Summary:** Compounds are applied to a variety of weed species and important crop plants (like rice) under controlled conditions. The assays evaluate the impact on seed germination and plant growth over time, determining the minimum effective dose and assessing selectivity between weeds and crops [1].
- **Key Data Output:** Compound **I-6e** showed **100% efficacy** against weeds like *Avena fatua* and *Setaria viridis* at a dose of 150 g ai/ha, while demonstrating safety for rice crops, highlighting its potential as a herbicide lead [1].

Mechanism of DHAD Inhibition by Aspterric Acid and Derivatives

The diagram below illustrates the established competitive inhibition mechanism shared by aspterric acid and its synthetic derivatives, which mimics the natural substrate.



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The structural analysis reveals that this inhibition works through a "mimic and block" mechanism [1]:

- **Molecular Mimicry:** The α -hydroxycarboxylic acid moiety in aspartic acid and I-6e mimics the same chemical group in the natural DHAD substrate.
- **Active Site Competition:** This shared moiety allows the inhibitors to enter the enzyme's active site, where they **coordinate with the essential Mg²⁺ ion and the [Fe-S] cluster**, just as the substrate does.
- **Blocking Catalysis:** By occupying the active site without being converted, these inhibitors physically prevent the natural substrate from binding, thereby halting the BCAA biosynthesis pathway [1].

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